2-(3-Amino-6-methylpiperidin-3-yl)acetic acid
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Overview
Description
2-(3-Amino-6-methylpiperidin-3-yl)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid typically involves the formation of the piperidine ring followed by functionalization. One common method is the hydrogenation of pyridine derivatives, which can be catalyzed by metals such as palladium or platinum under high pressure and temperature . Another approach involves cyclization reactions where suitable precursors undergo intramolecular reactions to form the piperidine ring .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale hydrogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-6-methylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
2-(3-Amino-6-methylpiperidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperidinone: Contains a carbonyl group, making it more reactive in certain conditions.
Spiropiperidines: Feature a spiro-connected ring system, offering unique structural properties.
Uniqueness
2-(3-Amino-6-methylpiperidin-3-yl)acetic acid is unique due to its specific functional groups and the position of the amino and methyl groups on the piperidine ring. This unique structure can lead to distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(3-amino-6-methylpiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-6-2-3-8(9,5-10-6)4-7(11)12/h6,10H,2-5,9H2,1H3,(H,11,12) |
InChI Key |
IPZGTPHAONJUKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)(CC(=O)O)N |
Origin of Product |
United States |
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